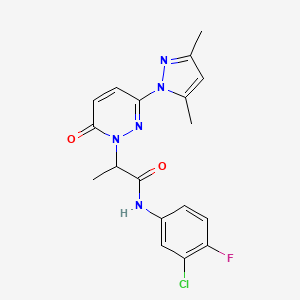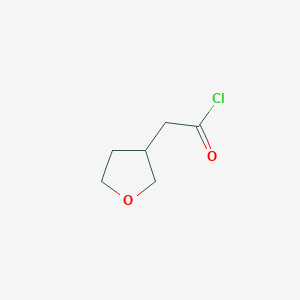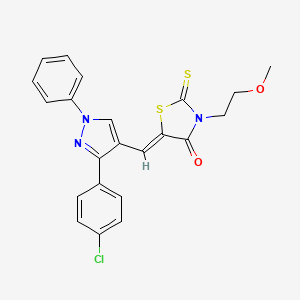![molecular formula C9H11IN4S B2528349 3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea CAS No. 338748-97-3](/img/structure/B2528349.png)
3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(1E)-(dimethylamino)methylidene]-1-(5-iodopyridin-2-yl)thiourea" is a thiourea derivative, which is a class of compounds known for their wide range of biological activities. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two amine groups. The specific structure of this compound suggests potential reactivity and biological significance, as indicated by the presence of the iodopyridinyl group and the dimethylamino moiety.
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amines with isothiocyanates or the reaction of (thio)ureas with various electrophiles. In the context of the provided papers, the synthesis of related compounds involves the treatment of dimethylamino-containing substrates with (thio)ureas in the presence of an acid, leading to high yields of the desired products . Although the exact synthesis of the compound is not detailed, the methodologies described in the papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their biological activity. The presence of the iodopyridinyl group in the compound suggests potential interactions with biological targets, possibly through halogen bonding or as a handle for further chemical modifications. The dimethylamino group could confer additional binding properties or influence the electronic distribution within the molecule. The papers do not provide specific details on the molecular structure analysis of the compound , but they do discuss the importance of the structural features of similar compounds .
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their nucleophilic and electrophilic centers. The papers describe reactions involving the formation of polycyclic structures with uracil units , the formation of thiourea derivatives through reactions with NH-acidic heterocycles , and the synthesis of inhibitors for specific enzymes . These reactions highlight the versatility of thiourea derivatives in chemical synthesis and their potential for creating biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives are influenced by their functional groups and overall molecular architecture. The presence of the iodine atom in the compound could affect its physical properties, such as solubility and melting point, due to the heavy atom effect. The electronic properties of the molecule, such as dipole moment and electron distribution, would be influenced by the dimethylamino and thiourea moieties. The papers provided do not discuss the physical and chemical properties of the specific compound , but they do provide insights into the properties of related compounds, which can be used to infer potential properties .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Synthesis of Thiourea Derivatives : The reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione leads to the formation of thiourea derivatives, showcasing a method for synthesizing complex thioureas involving zwitterionic intermediates (Ametamey & Heimgartner, 1990).
- Enantio- and Diastereoselective Reactions : A study on bifunctional catalysts bearing a thiourea moiety demonstrates their efficiency in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins, outlining the role of thiourea in enantioselective synthesis (Okino et al., 2005).
Materials Science and Polymer Chemistry
- High-Performance Polymers : Research on heteroaromatic poly(thiourea-imide-ester)s derived from a dihydroxy monomer containing thiourea, pyridine, and C=S moieties highlights the development of novel polymers with high thermal stability and potential applications in advanced material science (Kausar, Zulfiqar, & Sarwar, 2013).
Molecular Structure and Characterization
- Crystal Structure Analysis : The structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles reveals insights into intermolecular hydrogen bonding patterns, contributing to the understanding of molecular self-assembly and crystal engineering (Böck et al., 2020).
- Molecular Docking and Bioassay Studies : A study on the synthesis and structural elucidation of a novel compound, including docking and bioassay as a cyclooxygenase-2 inhibitor, demonstrates the potential biomedical applications of thiourea derivatives in drug discovery and development (Al-Hourani et al., 2016).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H302, H312, and H332, which suggest that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures should be taken while handling this compound .
Propriétés
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-(5-iodopyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4S/c1-14(2)6-12-9(15)13-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,13,15)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBKVYSISLFWFF-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=NC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(Carboxymethyl)(2-methoxyphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B2528273.png)
![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)
![N-(1-cyanocyclohexyl)-2-[(2,5-dichlorophenyl)amino]acetamide](/img/structure/B2528283.png)
![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)
![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]spiro[acridine-9,9'-fluorene]](/img/structure/B2528286.png)
